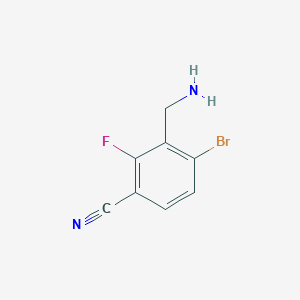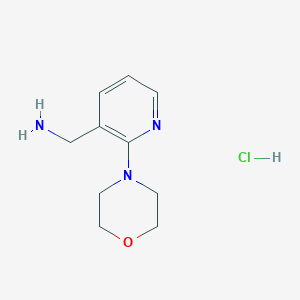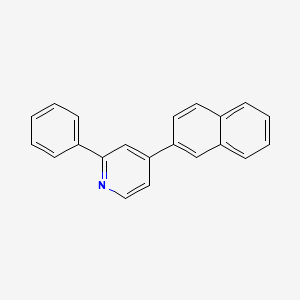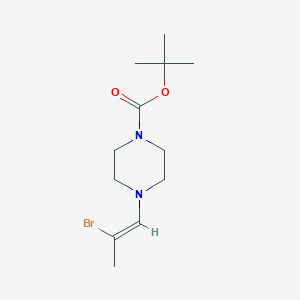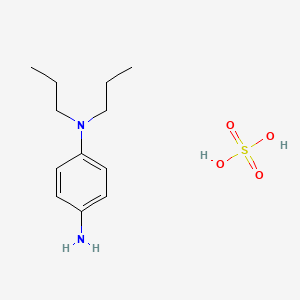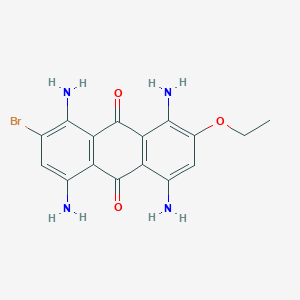
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione is a chemical compound known for its unique structure and properties It belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of an ethoxy group using an appropriate reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds, while the bromine and ethoxy groups can participate in various chemical interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraaminoanthraquinone: Lacks the bromine and ethoxy groups, making it less reactive in certain chemical reactions.
2-Bromoanthraquinone: Lacks the amino groups, reducing its ability to form hydrogen bonds.
7-Ethoxyanthraquinone: Lacks the amino and bromine groups, affecting its overall reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Properties
CAS No. |
88603-39-8 |
|---|---|
Molecular Formula |
C16H15BrN4O3 |
Molecular Weight |
391.22 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H15BrN4O3/c1-2-24-8-4-7(19)10-12(14(8)21)16(23)11-9(15(10)22)6(18)3-5(17)13(11)20/h3-4H,2,18-21H2,1H3 |
InChI Key |
IRDOFZANSXCRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
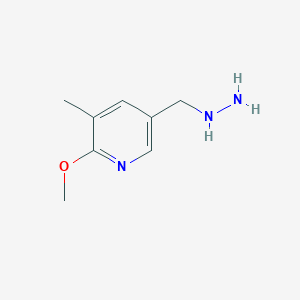
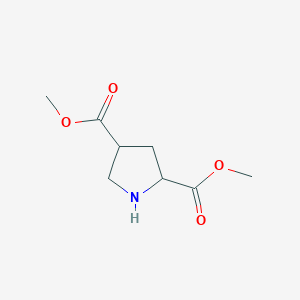
![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
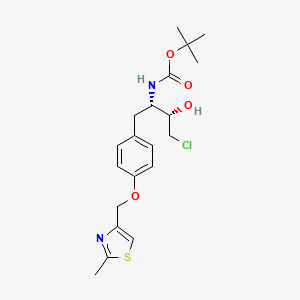
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)

